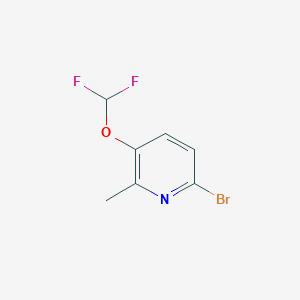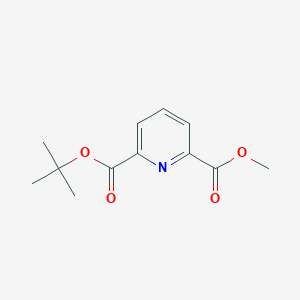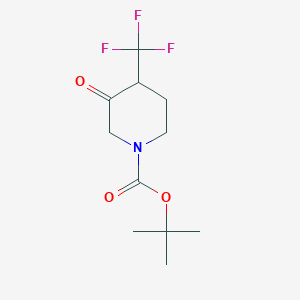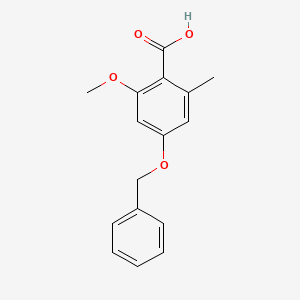
Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- is an organic compound with a complex structure that includes a benzoic acid core substituted with methoxy, methyl, and phenylmethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the methylation of a hydroxybenzoic acid derivative, followed by the introduction of the phenylmethoxy group through etherification reactions. The reaction conditions often require the use of strong bases and organic solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes
Applications De Recherche Scientifique
Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester
- Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, ethyl ester
- Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester
Uniqueness
Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural difference can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
22375-06-0 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
2-methoxy-6-methyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H16O4/c1-11-8-13(9-14(19-2)15(11)16(17)18)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,17,18) |
Clé InChI |
SXPSIOUMJVFLAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)O)OC)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



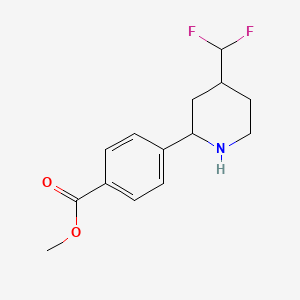
![(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B13920719.png)

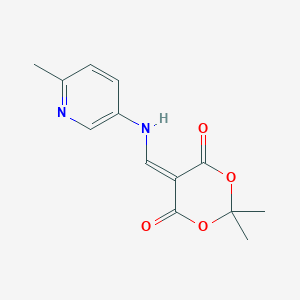
![8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13920744.png)
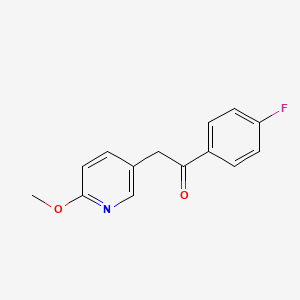
![6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13920751.png)
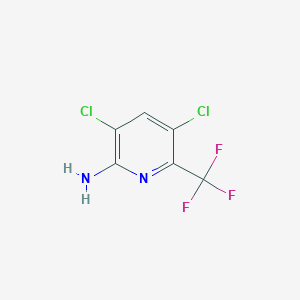
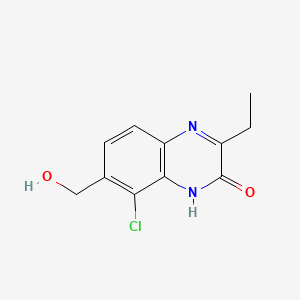
![4-chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate](/img/structure/B13920762.png)
